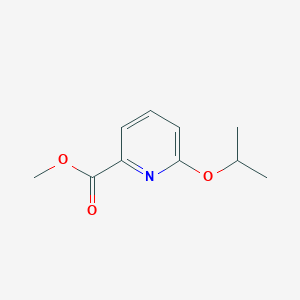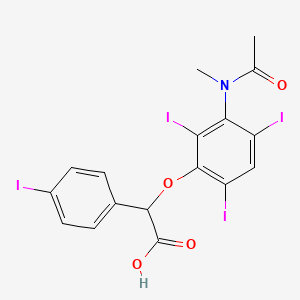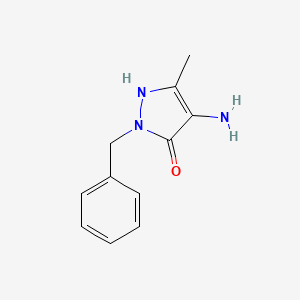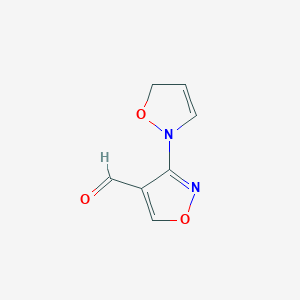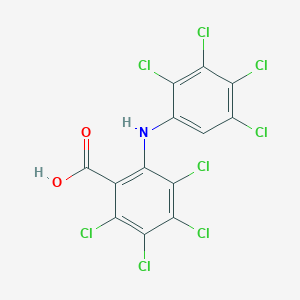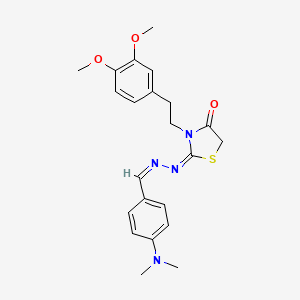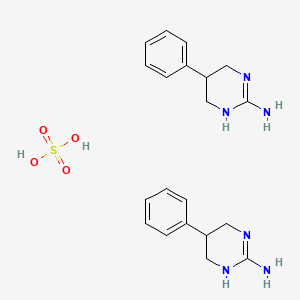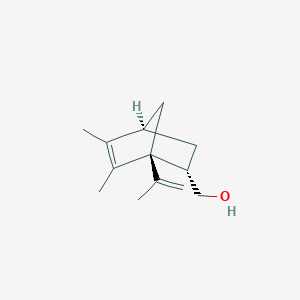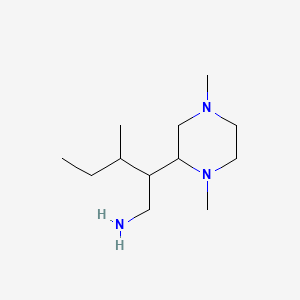
(Benzylamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzylamino)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a benzylamino group attached to the urea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Benzylamino)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of benzylamine to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under ambient conditions, making it environmentally friendly and suitable for large-scale production.
Another method involves the reaction of benzylamine with carbamoyl chloride, which can be generated by the reaction of the corresponding amine with phosgene . This method, however, is less environmentally friendly due to the use of phosgene.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The nucleophilic addition of benzylamine to potassium isocyanate in water is favored due to its simplicity and high yield . This method allows for the production of this compound in large volumes with high chemical purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzylamino)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions where the benzylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds .
Applications De Recherche Scientifique
(Benzylamino)urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Benzylamino)urea involves its interaction with specific molecular targets. For example, in biological systems, it can act as a cytokinin, promoting cell division and growth in plants . In medicinal applications, it may inhibit specific enzymes or kinases, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N’-(4-Pyridyl)urea: Similar in structure but with different substituents, showing cytokinin activity.
Thiourea: Contains sulfur instead of oxygen, used in different industrial applications.
Hydroxycarbamide: A hydroxylated derivative with distinct pharmacological properties.
Uniqueness
(Benzylamino)urea is unique due to its specific benzylamino group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
6635-48-9 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(benzylamino)urea |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12) |
Clé InChI |
YEPJSQACJGPJLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


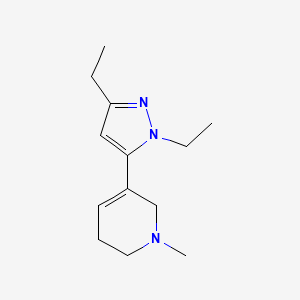

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
